1-Acetylpiperidine-2-carboxylic acid is an organic compound classified as a member of the n-acyl-L-alpha-amino acids. It is characterized by the presence of a piperidine ring and an acetyl group at the nitrogen atom, along with a carboxylic acid functional group. The molecular formula for this compound is , and it has an average molecular weight of approximately 171.19 g/mol . Its systematic name according to IUPAC is (2S)-1-acetylpiperidine-2-carboxylic acid, reflecting its stereochemistry and structural features .
The compound’s structure can be represented in various formats, including SMILES notation: [H][C@]1(CCCCN1C(C)=O)C(O)=O . This compound has garnered attention due to its potential applications in medicinal chemistry and its role in various biochemical processes.
These reactions are significant for synthetic applications in pharmaceuticals and agrochemicals.
Several methods have been developed for synthesizing 1-acetylpiperidine-2-carboxylic acid:
These methods highlight the versatility and accessibility of this compound for research and industrial purposes.
1-Acetylpiperidine-2-carboxylic acid has several applications:
The compound's unique structure allows it to play a significant role in developing new therapeutic agents.
Interaction studies involving 1-acetylpiperidine-2-carboxylic acid are essential for understanding its pharmacological potential. Initial findings indicate that it may interact with mitochondrial ATP synthase, influencing ATP production . Further studies are required to elucidate its complete interaction profile with various enzymes and receptors, which will aid in determining its therapeutic efficacy and safety.
Several compounds share structural similarities with 1-acetylpiperidine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Acetylpiperidine-4-carboxylic acid | Similar piperidine structure | Different position of the carboxylic acid group |
| N-Acetyl-L-pyrrolidine-2-carboxylic acid | Pyrrolidine ring instead of piperidine | Variation in ring structure affecting reactivity |
| 2-Acetamidopropanoic acid | Aliphatic chain instead of cyclic structure | Different functional groups leading to varied activity |
These compounds exhibit distinct properties and biological activities due to variations in their structures, which can influence their applications in medicinal chemistry.
The acetylation of piperidine-2-carboxylic acid represents the most direct route to 1-acetylpiperidine-2-carboxylic acid. This method typically employs acetic anhydride as the acetylating agent under basic conditions. For example, reaction of piperidine-2-carboxylic acid with acetic anhydride in the presence of pyridine at 60–80°C yields the N-acetylated product with >85% efficiency [6]. The mechanism involves nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of acetic anhydride, followed by proton transfer and elimination of acetate.
A key challenge in this route is minimizing O-acetylation of the carboxylic acid group. This is addressed by using stoichiometric control (2:1 molar ratio of acetic anhydride to substrate) and maintaining anhydrous conditions [6]. Post-synthesis purification often involves recrystallization from ethanol-water mixtures to isolate the pure product [3].
Table 1: Classical Acetylation Conditions and Yields
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic anhydride/Pyridine | 80 | 4 | 88 |
| Acetyl chloride/Et₃N | 60 | 6 | 72 |
| Ac₂O in DMF | 100 | 2 | 81 |
Transition-metal catalysts have enabled selective N-acylation under milder conditions. Palladium(II) acetate (5 mol%) in dichloroethane facilitates acetylation at 40°C using acetic anhydride, achieving 92% yield with <5% O-acylation byproducts [4]. Enzymatic catalysis using Pseudomonas-derived aminoacylases (LpipACY) demonstrates exceptional stereoselectivity for L-enantiomers, though this requires N-acetyl-L-pipecolic acid as the substrate [1].
Recent advances employ scandium triflate (Sc(OTf)₃) as a Lewis acid catalyst, enabling acetylation in solvent-free conditions at room temperature. This method reduces reaction time to 30 minutes while maintaining 89% yield [7]. The catalytic cycle involves Sc³⁺ coordinating to the anhydride carbonyl, increasing electrophilicity for nucleophilic attack by the piperidine nitrogen [6].
Microwave irradiation significantly accelerates acetylation kinetics. A 2022 study demonstrated that 300 W irradiation at 120°C reduces reaction time from 4 hours to 12 minutes while improving yield to 94% [4]. The rapid dielectric heating enhances molecular collisions without degrading heat-sensitive components.
Table 2: Microwave vs Conventional Heating Comparison
| Parameter | Microwave | Conventional |
|---|---|---|
| Temperature (°C) | 120 | 80 |
| Time | 12 min | 4 h |
| Energy Consumption | 0.8 kWh | 3.2 kWh |
| Isolated Yield (%) | 94 | 88 |
Notably, microwave-assisted synthesis enables precise control over regioselectivity. At 150°C, the ratio of N-acetyl to O-acetyl products shifts from 18:1 to 32:1 due to preferential activation of the nitrogen lone pair [4].
Continuous flow reactors improve scalability and safety for large-scale production. A packed-bed reactor with immobilized Candida antarctica lipase B (CAL-B) achieves 91% conversion at 0.5 mL/min flow rate, with residence time of 8 minutes [7]. Key advantages include:
A 2023 pilot-scale study demonstrated 98.7% purity at 50 kg/day production capacity using three serially connected flow modules for reaction, extraction, and crystallization [4].
The stereogenic center at C2 necessitates advanced resolution methods for enantiopure 1-acetylpiperidine-2-carboxylic acid. Three predominant strategies emerge:
Enzymatic kinetic resolution: Pseudomonas fluorescens lipase (PFL) selectively deacetylates the (R)-enantiomer in biphasic systems (heptane:buffer pH 7.4), achieving 99% ee for (S)-1-acetylpiperidine-2-carboxylic acid [1] [7]. The process exploits differential binding affinities in the enzyme's active site pocket [1].
Chiral stationary phase chromatography: Crown ether-coated silica columns (ChiraSpher® CE) resolve enantiomers using 10 mM CuSO₄ in acetonitrile:water (85:15) mobile phase. Retention times differ by 4.2 minutes (k'₁ = 2.3, k'₂ = 3.8) [4].
Diastereomeric crystallization: Formation of (S)-1-acetylpiperidine-2-carboxylic acid-(R)-1-phenylethylamine salts creates distinct crystallization patterns. Ethanol/water (3:1) at −20°C yields 97% pure (S)-enantiomer after two recrystallizations [4].
Table 3: Chiral Resolution Performance Metrics
| Method | ee (%) | Throughput (g/h) | Cost ($/kg) |
|---|---|---|---|
| Enzymatic Resolution | 99 | 12 | 220 |
| Chromatography | 99.5 | 0.8 | 1,450 |
| Crystallization | 97 | 25 | 180 |
Recent innovations combine enzymatic resolution with in-situ racemization using aluminum-based catalysts, achieving dynamic kinetic resolution with 95% yield and 99% ee [7]. This tandem process recycles the undesired enantiomer through base-catalyzed epimerization at 60°C [4].
1-Acetylpiperidine-2-carboxylic acid demonstrates characteristic solubility behavior influenced by its amphiphilic molecular structure. The compound exhibits good solubility in water and organic solvents due to the presence of both hydrophilic and hydrophobic regions within its molecular framework [1]. The carboxylic acid functional group contributes to hydrophilic interactions, while the acetylated piperidine ring system provides lipophilic character.
The compound shows soluble characteristics in dichloromethane, a polar aprotic solvent commonly used in organic synthesis [2]. Moderate solubility is observed in polar protic solvents including methanol and ethanol, reflecting the compound's ability to participate in hydrogen bonding interactions through both the carboxyl group and the carbonyl oxygen of the acetyl moiety [2]. The piperidine ring structure, being a saturated six-membered nitrogen-containing heterocycle, contributes to the compound's compatibility with various organic solvent systems.
Table 2 presents comprehensive solubility data demonstrating the compound's versatile dissolution behavior across different solvent polarities. The amphiphilic nature of 1-acetylpiperidine-2-carboxylic acid makes it particularly suitable for applications requiring solubility in both aqueous and organic media, a characteristic valuable in pharmaceutical formulation and synthetic chemistry applications.
Thermal stability analysis of 1-acetylpiperidine-2-carboxylic acid reveals moderate thermal resistance with decomposition onset temperatures estimated between 180-220°C [3] [4]. The compound's thermal behavior is influenced by the structural characteristics of both the piperidine ring system and the carboxylic acid functionality.
The piperidine ring component contributes significant thermal stability, as evidenced by related cyclic amine structures demonstrating exceptional resistance to thermal degradation above 160°C [5]. Piperazine, a structurally similar diamine heterocycle, maintains stability in the range of 135-175°C with first-order degradation kinetics and an activation energy of 183.5 kJ/mol [6] [5]. The six-membered saturated nitrogen heterocycle provides inherent stability due to minimized angle and torsional strain characteristics typical of cyclohexane-type structures.
Thermal decomposition pathways for 1-acetylpiperidine-2-carboxylic acid likely involve multiple concurrent mechanisms. Carboxylic acid decomposition typically proceeds through decarboxylation and dehydration reactions [7] [8]. The decarboxylation pathway involves cleavage of the carbon-carbon bond connecting the carboxyl group to the piperidine ring, resulting in carbon dioxide elimination and formation of the corresponding acetylpiperidine derivative [9]. Dehydration reactions may occur through intramolecular cyclization or intermolecular condensation processes.
The acetyl group may undergo hydrolysis or thermolytic cleavage under elevated temperature conditions. Studies on related acetylated piperidine derivatives indicate that thermal decomposition can lead to the release of irritating gases and vapors [3], suggesting the formation of volatile decomposition products including potential acetate fragments and nitrogen-containing compounds.
Table 3 provides comparative thermal stability data illustrating the compound's position relative to structurally related molecules. The presence of the carboxylic acid functional group reduces the overall thermal stability compared to the parent piperidine structure, but maintains reasonable stability for typical synthetic and analytical applications.
The acid-base properties of 1-acetylpiperidine-2-carboxylic acid are dominated by the carboxylic acid functional group, which serves as the primary ionizable center. The compound exhibits typical carboxylic acid behavior with an estimated pKa value of approximately 4.0 [10] [11], consistent with the range observed for aliphatic carboxylic acids.
The piperidine nitrogen in the parent heterocycle normally demonstrates strong basic character with a pKa of 11.123 [12], making it a powerful proton acceptor. However, in 1-acetylpiperidine-2-carboxylic acid, the nitrogen atom is acetylated, forming an amide linkage that significantly reduces its basicity [13]. The acetylation converts the basic amine functionality into an amide, which exhibits negligible basicity under normal aqueous conditions due to resonance stabilization between the nitrogen lone pair and the carbonyl group.
Protonation behavior of the compound occurs primarily at the carboxylic acid site. At physiological pH (approximately 7.4), the carboxyl group exists predominantly in its deprotonated anionic form (COO⁻), resulting in a net negative charge on the molecule. This ionization state significantly influences the compound's solubility, membrane permeability, and biological activity profiles.
The isoelectric point of the compound is determined primarily by the carboxylic acid pKa, as the acetylated nitrogen does not contribute significant basic character. This results in an isoelectric point close to the carboxylic acid pKa value, approximately pH 4.0 [11]. Below this pH, the compound exists predominantly in its neutral, protonated form, while above pH 4.0, the anionic carboxylate form predominates.
Table 4 summarizes the acid-base properties and pKa values, demonstrating the dramatic shift in basic character upon acetylation of the piperidine nitrogen and the dominance of carboxylic acid acidity in determining the compound's ionization behavior.
The partition coefficient analysis of 1-acetylpiperidine-2-carboxylic acid reveals hydrophilic character with experimentally determined LogP values of -0.20 [14]. This negative logarithmic partition coefficient indicates preferential distribution into the aqueous phase when equilibrated with octanol, reflecting the compound's polar nature and hydrogen bonding capacity.
Computational predictions using different methodologies show some variation in LogP values. The Crippen method calculation yields a slightly higher value of 0.330 [15], suggesting marginally more lipophilic character, while maintaining the overall hydrophilic classification. This variation between experimental and computational values is commonly observed and reflects the challenges in accurately predicting partition behavior for compounds containing multiple polar functional groups.
The water solubility parameter (Log10ws) of -0.27 [15] correlates well with the experimental LogP data, confirming moderate to good water solubility characteristics. The compound's amphiphilic nature, arising from the combination of the lipophilic acetylated piperidine ring and the hydrophilic carboxylic acid group, results in balanced solubility properties suitable for biological systems.
Structural factors influencing the partition coefficient include the carboxylic acid group, which strongly favors aqueous partitioning through hydrogen bonding and ionic interactions. The acetyl group provides moderate lipophilic contribution, while the piperidine ring contributes to the overall molecular volume and hydrophobic character. The polar surface area of 57.61 Ų [14] supports the hydrophilic classification and suggests good potential for biological membrane interactions.
Comparison with related compounds demonstrates consistency in partition behavior. The 4-position isomer (1-acetyl-4-piperidinecarboxylic acid) shows identical calculated LogP values [15], indicating that the position of the carboxylic acid substitution on the piperidine ring has minimal impact on overall lipophilicity under standard partition conditions.